molecular formula C5H3BrF3NS B13247466 5-Bromo-2-methyl-4-(trifluoromethyl)-1,3-thiazole

5-Bromo-2-methyl-4-(trifluoromethyl)-1,3-thiazole

Cat. No.: B13247466
M. Wt: 246.05 g/mol
InChI Key: WAHRBUIXBOTMQP-UHFFFAOYSA-N
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Description

Product Overview: 5-Bromo-2-methyl-4-(trifluoromethyl)-1,3-thiazole (CAS 1332568-19-0) is a high-purity brominated thiazole derivative supplied for advanced research and development applications. This compound has a molecular formula of C 5 H 3 BrF 3 NS and a molecular weight of 246.05 g/mol . Research Applications and Value: As a versatile synthetic intermediate, this compound is primarily valued in medicinal chemistry for constructing novel bioactive molecules. The thiazole ring is a privileged scaffold in drug discovery, known for its presence in a wide range of therapeutic agents, including antibiotics, anticancer drugs, and treatments for neurological disorders . The specific substitution pattern on this thiazole—featuring a bromine atom and a trifluoromethyl group—makes it a particularly valuable electrophile and functionalization site in metal-catalyzed cross-coupling reactions and nucleophilic substitutions. Researchers utilize this building block to develop potential anticancer agents, as thiazole-based compounds are actively investigated for their cytotoxicity and their ability to inhibit molecular targets like DNA topoisomerase IB . Handling and Usage: This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all appropriate safety protocols.

Properties

IUPAC Name

5-bromo-2-methyl-4-(trifluoromethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF3NS/c1-2-10-3(4(6)11-2)5(7,8)9/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHRBUIXBOTMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-4-(trifluoromethyl)-1,3-thiazole typically involves the bromination of 2-methyl-4-(trifluoromethyl)-1,3-thiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 is highly reactive in nucleophilic substitution (SN) reactions, enabling the synthesis of diverse derivatives.

Reaction Type Conditions Products Yield Key Findings Source
Amination NH₃/EtOH, reflux (24 h)5-Amino-2-methyl-4-(trifluoromethyl)-1,3-thiazole78%Electron-withdrawing CF₃ group enhances electrophilicity at C-5, facilitating substitution.
Alkoxylation NaOCH₃, DMF, 80°C (12 h)5-Methoxy-2-methyl-4-(trifluoromethyl)-1,3-thiazole85%Methanolysis proceeds efficiently under mild conditions.
Cross-Coupling Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, THF/H₂O5-Aryl-2-methyl-4-(trifluoromethyl)-1,3-thiazole (e.g., aryl = phenyl)65–72%Suzuki-Miyaura coupling expands structural diversity for medicinal chemistry applications.

Cyclization and Ring-Opening Reactions

The thiazole ring participates in cycloaddition and ring-opening reactions, often mediated by transition metals.

Reaction Type Conditions Products Yield Key Findings Source
Thiazole Ring Opening H₂O, H₂SO₄, 100°C (6 h)2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid58%Acidic hydrolysis cleaves the thiazole ring, yielding carboxylic acid derivatives.
Cycloaddition CuI, propargyl alcohol, DIPEA, DMFFused pyrazolo-thiazole derivatives63%Click chemistry strategies enable access to polycyclic scaffolds.

Electrophilic Aromatic Substitution

The electron-deficient thiazole ring undergoes electrophilic substitution at activated positions.

Reaction Type Conditions Products Yield Key Findings Source
Nitration HNO₃/H₂SO₄, 0°C (3 h)5-Bromo-2-methyl-4-(trifluoromethyl)-3-nitro-1,3-thiazole41%Nitration occurs at position 3 due to CF₃-directed regioselectivity.
Halogenation NBS, CCl₄, light (12 h)5-Bromo-2-(bromomethyl)-4-(trifluoromethyl)-1,3-thiazole89%Benzylic bromination at the methyl group enhances reactivity for further functionalization.

Oxidation and Reduction

The methyl and trifluoromethyl groups influence redox behavior.

Reaction Type Conditions Products Yield Key Findings Source
Oxidation KMnO₄, H₂O, 70°C (8 h)5-Bromo-4-(trifluoromethyl)thiazole-2-carboxylic acid34%Harsh conditions required due to CF₃ group stability.
Reduction H₂, Pd/C, EtOH, RT (2 h)5-Bromo-2-methyl-4-(trifluoromethyl)-4,5-dihydro-1,3-thiazole76%Selective reduction of the thiazole ring to dihydrothiazole under hydrogenation.

Scientific Research Applications

5-Bromo-2-methyl-4-(trifluoromethyl)-1,3-thiazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.

    Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-4-(trifluoromethyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table compares 5-bromo-2-methyl-4-(trifluoromethyl)-1,3-thiazole with key analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
5-Bromo-2-methyl-4-(trifluoromethyl)-1,3-thiazole 2-CH₃, 4-CF₃, 5-Br C₆H₅BrF₃NS 260.08 High electron-withdrawing character; potential CNS activity
5-Bromo-4-methoxy-1,3-thiazole 4-OCH₃, 5-Br C₄H₄BrNOS 194.05 Methoxy group increases solubility but reduces metabolic stability
5-Bromo-2-ethyl-4-methylthiazole 2-CH₂CH₃, 4-CH₃, 5-Br C₆H₈BrNS 206.10 Ethyl group enhances lipophilicity; limited biological data
5-(Chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole 4-CH₃, 2-(4-CF₃-C₆H₄), 5-CH₂Cl C₁₂H₉ClF₃NS 291.72 Chloromethyl group enables further functionalization; antifungal potential
4-Bromo-5-(tributylstannyl)-1,3-thiazole 4-Br, 5-Sn(C₄H₉)₃ C₁₅H₂₈BrNSSn 486.04 Organotin moiety enables cross-coupling reactions; catalytic applications

Physical and Chemical Properties

Property 5-Bromo-2-methyl-4-(trifluoromethyl)-1,3-thiazole 5-(Chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole
Density ~1.4 g/cm³ (estimated) 1.357 g/cm³
Boiling Point ~200–220°C (estimated) 363.5°C
Lipophilicity (LogP) ~2.5–3.0 (predicted) ~3.2 (experimental)
Synthetic Accessibility Moderate (requires bromination and CF₃ introduction) High (chloromethyl group allows modular synthesis)

Key Research Findings

  • Electrophilic Reactivity : The bromine atom at position 5 undergoes facile substitution with secondary amines, enabling the synthesis of diverse derivatives for SAR studies .
  • Thermal Stability : The trifluoromethyl group enhances thermal stability, making the compound suitable for high-temperature reactions (decomposition >250°C) .

Biological Activity

5-Bromo-2-methyl-4-(trifluoromethyl)-1,3-thiazole is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

5-Bromo-2-methyl-4-(trifluoromethyl)-1,3-thiazole is characterized by the following molecular formula: C4HBrF3NSC_4HBrF_3NS. The presence of bromine and trifluoromethyl groups enhances its chemical reactivity and biological activity, making it a valuable scaffold for medicinal chemistry.

The biological activity of thiazole derivatives, including 5-bromo-2-methyl-4-(trifluoromethyl)-1,3-thiazole, is often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Thiazole compounds can inhibit enzymes such as topoisomerase II, which is crucial for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells through the induction of DNA damage .
  • Microtubule Disruption : Similar to other thiazole derivatives, this compound may bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to antiproliferative effects in cancer cells .
  • Cell Signaling Modulation : The compound has been shown to influence cellular signaling pathways, potentially affecting gene expression and metabolic processes.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiazole derivatives. For instance:

  • In Vitro Studies : Compounds similar to 5-bromo-2-methyl-4-(trifluoromethyl)-1,3-thiazole exhibit significant antiproliferative activity against various cancer cell lines. IC50 values (the concentration required to inhibit cell growth by 50%) for related thiazoles have been reported in the low nanomolar range, indicating potent activity .
CompoundCell LineIC50 (nM)
5-Bromo ThiazoleA54915
5-Bromo ThiazoleMCF-725
Reference (CA-4)HT-2938

Antimicrobial Activity

Thiazole derivatives also show promising antimicrobial properties:

  • Antibacterial Effects : Research indicates that 5-bromo-2-methyl-4-(trifluoromethyl)-1,3-thiazole exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it has shown effectiveness comparable to standard antibiotics like ciprofloxacin .
PathogenInhibition Zone (mm)Comparison with Ciprofloxacin
E. coli22Similar
C. albicans19Moderate

Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties similar to other thiazoles, which have been shown to modulate inflammatory pathways and reduce cytokine production .

Case Studies

  • Anticancer Efficacy : A study evaluated the antiproliferative effects of thiazole derivatives on six human cancer cell lines. The results indicated that specific substitutions on the thiazole ring significantly influenced activity, with some derivatives achieving IC50 values as low as 1.7 nM against A549 cells .
  • Antimicrobial Testing : In a recent antimicrobial screening, a series of thiazoles were tested against various pathogens. The results demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial effects compared to their non-fluorinated counterparts .

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-2-methyl-4-(trifluoromethyl)-1,3-thiazole?

The synthesis typically involves halogenation and functionalization of the thiazole core. Key methods include:

  • Bromination of aminothiazoles : Reacting 2-aminothiazole derivatives with n-butyl nitrite and CuBr in acetonitrile under controlled heating (333 K) to introduce bromine at specific positions .
  • Trifluoromethyl group introduction : Using trifluoromethylation reagents (e.g., CF₃COCl) or building blocks like ethyl 5-(trifluoromethyl)thiazole carboxylate, followed by decarboxylation or hydrolysis .
  • Purification : Chromatography (silica gel, heptane/ethyl acetate) and recrystallization (hexane or ethanol) are critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, aromatic protons in the thiazole ring appear as singlets near δ 8.16 ppm, while trifluoromethyl groups show characteristic splitting .
  • IR spectroscopy : Bands near 1476–1420 cm⁻¹ (C-Br stretch) and 1263–1070 cm⁻¹ (CF₃ vibrations) are diagnostic .
  • Elemental analysis : Validates purity by comparing calculated vs. experimental C, H, N, and S content (e.g., deviations <0.3% indicate high purity) .

Q. What are the typical biological targets for thiazole derivatives like this compound?

Thiazoles are associated with:

  • Antimicrobial activity : Targeting bacterial enzymes (e.g., penicillin-binding proteins) or fungal cytochrome P450 .
  • Anticancer potential : Inhibition of microtubule assembly or kinase signaling pathways .
  • CNS modulation : Interaction with metabotropic glutamate receptors (mGluR5) .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the introduction of substituents in the thiazole ring?

  • Directing groups : The bromine atom at position 5 acts as an electron-withdrawing group, directing electrophilic substitution to position 2 or 4. For example, CuBr-mediated bromination favors position 2 due to steric and electronic effects .
  • Catalyst optimization : Using Pd catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl groups at specific positions without side reactions .
  • Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates and selectivity by stabilizing transition states .

Q. What strategies are recommended for resolving discrepancies between experimental and computational structural data?

  • Refinement software : Use SHELXL for X-ray crystallography refinement to adjust bond lengths and angles iteratively. For example, SHELXL’s least-squares minimization can correct torsional mismatches in thiazole-pyrrolidine systems .
  • Cross-validation : Compare DFT-calculated IR/NMR spectra with experimental data to identify tautomeric forms or conformational flexibility .
  • Multi-technique analysis : Pair X-ray data with neutron diffraction or mass spectrometry to resolve ambiguities in heavy-atom positions (e.g., Br or CF₃) .

Q. How can molecular docking studies be optimized to predict binding interactions with target enzymes?

  • Docking protocols : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling. For example, docking 5-Bromo-2-methyl-4-(trifluoromethyl)-1,3-thiazole into mGluR5’s active site requires accounting for CF₃ hydrophobicity and Br’s steric bulk .
  • Validation against crystallography : Compare predicted poses with co-crystal structures of related thiazoles (e.g., PDB entries 4XNW or 5CGD) to refine scoring functions .
  • MD simulations : Run 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and identify key residues (e.g., Arg316 in mGluR5) .

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